Cas no 17773-22-7 (thiolane-2,5-dicarboxylic acid)
thiolane-2,5-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- thiolane-2,5-dicarboxylic acid
- 2,5-ANHYDRO-3,4-DIDEOXY-2-THIOHEXARIC ACID
- 2,3,4,5-Tetrahydro-thiophen-2,5-dicarbonsaeure
- AC1L7TH7
- CTK0I2451
- NSC243797
- SureCN2807157
- Tetrahydro-thiophen-2,5-dicarbonsaeure
- tetrahydrothiophene-2,5-dicarboxylic acid
- tetrahydro-thiophene-2,5-dicarboxylic acid
- NSC-243797
- FT-0691447
- Thiophane-2,5-dicarboxylic acid
- 17773-22-7
- rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans
- SCHEMBL2807157
- 2,5-Anhydro-3,4-dideoxy-2-thiohexaric acid #
- (2R,5S)-thiolane-2,5-dicarboxylic acid, cis
- VZKPHLAASBCFGX-UHFFFAOYSA-N
- 2,5-Anhydro-3,4-dideoxy-2-thiohexaricacid
- 128945-82-4
- AKOS006293697
- MFCD05155225
- 2,5-Thiophenedicarboxylic acid, tetrahydro-
- DTXSID90311536
-
- Inchi: 1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
- InChI Key: VZKPHLAASBCFGX-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)CCC1C(=O)O
Computed Properties
- Exact Mass: 176.01434
- Monoisotopic Mass: 176.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.9A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.563
- Boiling Point: 455.8°Cat760mmHg
- Flash Point: 229.5°C
- Refractive Index: 1.605
- PSA: 74.6
- LogP: 0.41980
thiolane-2,5-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SIK2802-10-250MG |
Tetrahydrothiophene-2,5-dicarboxylic acid |
17773-22-7 | ≥97% | ¥1744.31 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SIK2802-10-1G |
Tetrahydrothiophene-2,5-dicarboxylic acid |
17773-22-7 | ≥97% | ¥4967.2 | 2022-02-23 |
thiolane-2,5-dicarboxylic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on thiolane-2,5-dicarboxylic acid
Recent Advances in the Application of Thiolane-2,5-dicarboxylic Acid (CAS: 17773-22-7) in Chemical Biology and Pharmaceutical Research
Thiolane-2,5-dicarboxylic acid (CAS: 17773-22-7), a sulfur-containing heterocyclic dicarboxylic acid, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This compound, characterized by a five-membered thiolane ring with two carboxylic acid functionalities at the 2- and 5-positions, serves as a valuable building block for the synthesis of various biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors, metal-chelating agents, and prodrugs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of thiolane-2,5-dicarboxylic acid as a scaffold for designing novel matrix metalloproteinase (MMP) inhibitors. The researchers utilized the compound's ability to chelate zinc ions in the active site of MMPs, resulting in potent inhibitors with improved selectivity profiles. The study reported that derivatives of thiolane-2,5-dicarboxylic acid showed nanomolar inhibition constants against MMP-2 and MMP-9, with significantly reduced off-target effects compared to traditional hydroxamate-based inhibitors.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) developed a series of thiolane-2,5-dicarboxylic acid derivatives that exhibited remarkable activity against drug-resistant Gram-negative bacteria. The compound's ability to disrupt bacterial membrane integrity while maintaining low cytotoxicity to mammalian cells makes it a promising candidate for addressing the growing antibiotic resistance crisis. The study, published in Nature Chemical Biology, highlighted the compound's unique mechanism of action involving interference with lipopolysaccharide biosynthesis.
Recent advances in synthetic methodology have also expanded the accessibility of thiolane-2,5-dicarboxylic acid derivatives. A 2024 report in Organic Letters described a novel catalytic asymmetric synthesis of enantiomerically pure thiolane-2,5-dicarboxylic acid using chiral palladium complexes. This breakthrough enables the preparation of optically active derivatives that are crucial for studying structure-activity relationships in drug development programs.
From a pharmaceutical formulation perspective, researchers have investigated thiolane-2,5-dicarboxylic acid as a potential prodrug carrier. Its ability to form stable thioester linkages with various drug molecules allows for controlled release profiles. A recent study in Molecular Pharmaceutics (2023) demonstrated successful application of this approach with antiviral agents, showing improved oral bioavailability and reduced side effects.
Looking forward, the unique properties of thiolane-2,5-dicarboxylic acid continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its use in targeted drug delivery systems, as a component of metal-organic frameworks for drug storage and release, and as a novel warhead in covalent inhibitor design. The compound's versatility and the growing understanding of its biological interactions suggest it will remain an important tool in medicinal chemistry for years to come.
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